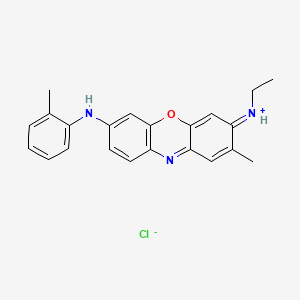
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The chloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the phenoxazine core. Subsequent steps involve the introduction of ethylamino and methyl groups through nucleophilic substitution reactions. The final step includes the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of colored materials, inks, and coatings.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride involves its interaction with biological molecules and light. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Phenoxazin-5-ium, 3-(diethylamino)-7-((2-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((3-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((4-methylphenyl)amino)-
Uniqueness
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride stands out due to its specific substitution pattern, which imparts unique optical and chemical properties. Its solubility in water and ability to generate reactive oxygen species under light exposure make it particularly valuable in medical and biological applications.
Properties
CAS No. |
85005-73-8 |
|---|---|
Molecular Formula |
C22H22N3O.Cl C22H22ClN3O |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H21N3O.ClH/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;/h5-13,24H,4H2,1-3H3;1H |
InChI Key |
PRVGCDSBLBYPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















